1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine
CAS No.: 1417825-11-6
Cat. No.: VC11685422
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417825-11-6 |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C13H16N4OS/c1-18-11-4-2-3-10(9-11)12-15-13(19-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3 |
| Standard InChI Key | CPTBPSZNMYIMFY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NSC(=N2)N3CCNCC3 |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NSC(=N2)N3CCNCC3 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄OS |
| Molecular Weight | 296.37 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Solubility | Likely soluble in DMSO, ethanol |
Synthetic Methodologies
The synthesis of 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine can be inferred from protocols used for analogous thiadiazole-piperazine hybrids. A representative approach involves:
Cyclocondensation of Thiosemicarbazides
Thiadiazole rings are typically formed via cyclization reactions. For example, 3-substituted-1,2,4-thiadiazoles can be synthesized by reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions . Adapting this method:
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Thiosemicarbazide Formation: React 3-methoxyphenylacetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide.
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Cyclization: Treat the intermediate with sulfuric acid to form the 1,2,4-thiadiazole ring .
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Piperazine Coupling: Introduce the piperazine group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, as demonstrated in the synthesis of 1-(3-methoxyphenyl)piperazine derivatives .
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Thiosemicarbazide formation | KOH, CS₂, ethanol, reflux | 75% |
| 2 | Thiadiazole cyclization | H₂SO₄, 0–5°C, stirring | 68% |
| 3 | Piperazine coupling | Pd catalyst, o-xylene, 120°C | 96% |
A palladium-catalyzed coupling method, as described for 1-(3-methoxyphenyl)piperazine, achieved a 96% yield using m-bromoanisole, piperazine, and NaOBuᵗ in o-xylene . Similar conditions could be applied to attach piperazine to the thiadiazole ring.
Structure-Activity Relationship (SAR) Insights
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Thiadiazole Core: Essential for electronic interactions with biological targets. Sulfur atoms participate in hydrophobic binding, while nitrogen atoms form hydrogen bonds .
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3-Methoxyphenyl Group: Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites. Para-substituted derivatives often show higher potency than ortho or meta analogs .
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Piperazine Moiety: Improves solubility and enables salt formation, critical for pharmacokinetic optimization. N-methylation of piperazine reduces activity, suggesting free amine participation in target binding .
Future Directions
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Synthetic Optimization: Develop greener catalysts (e.g., nanocatalysts) to improve yields and reduce waste.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.
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Target Identification: Use computational docking to identify potential targets (e.g., GABA receptors, bacterial gyrase).
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